molecular formula C18H19N3O B12910832 1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]- CAS No. 140214-77-3

1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]-

Katalognummer: B12910832
CAS-Nummer: 140214-77-3
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: ZSZYNPZYPSNALP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol is a heterocyclic compound with the molecular formula C18H19N3O. It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a phthalazine ring system substituted with a phenyl group and an amino alcohol moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol typically involves the reaction of 4-phenylphthalazin-1-amine with butan-1-ol under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol is unique due to its specific combination of a phthalazine ring with a phenyl group and an amino alcohol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

CAS-Nummer

140214-77-3

Molekularformel

C18H19N3O

Molekulargewicht

293.4 g/mol

IUPAC-Name

2-[(4-phenylphthalazin-1-yl)amino]butan-1-ol

InChI

InChI=1S/C18H19N3O/c1-2-14(12-22)19-18-16-11-7-6-10-15(16)17(20-21-18)13-8-4-3-5-9-13/h3-11,14,22H,2,12H2,1H3,(H,19,21)

InChI-Schlüssel

ZSZYNPZYPSNALP-UHFFFAOYSA-N

Kanonische SMILES

CCC(CO)NC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.